4-Amino-3-(tert-butyl)benzamide
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Overview
Description
4-Amino-3-(tert-butyl)benzamide is an organic compound with the molecular formula C11H16N2O. It is a white or pale yellow solid that is stable at room temperature but may decompose at higher temperatures. This compound is insoluble in water but soluble in organic solvents such as methanol, dichloromethane, and ether . It is commonly used as an intermediate in organic synthesis and has various applications in the pharmaceutical and chemical industries .
Preparation Methods
4-Amino-3-(tert-butyl)benzamide can be synthesized through several methods. One common synthetic route involves the reaction of 4-aminobenzoyl chloride with tert-butanol, forming an amide bond . Another method involves the direct condensation of carboxylic acids and amines in the presence of a catalyst, such as diatomite earth immobilized with Lewis acidic ionic liquid (diatomite earth@IL/ZrCl4), under ultrasonic irradiation . This method is considered green and efficient, providing high yields and eco-friendly conditions .
Chemical Reactions Analysis
4-Amino-3-(tert-butyl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine or other reduced forms.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Amino-3-(tert-butyl)benzamide has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals.
Medicinal Chemistry: This compound is used in the preparation of drug candidates, particularly those containing hindered amine motifs.
Material Science: It is used in the development of new materials with specific properties, such as polymers and coatings.
Biological Studies: Researchers use this compound to study its effects on various biological systems and its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 4-Amino-3-(tert-butyl)benzamide involves its interaction with specific molecular targets and pathways. The compound’s amide group can form hydrogen bonds with biological molecules, influencing their structure and function. It may also interact with enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
4-Amino-3-(tert-butyl)benzamide can be compared with other similar compounds, such as:
N-tert-butyl-4-aminobenzamide: This compound has a similar structure but different substituents, leading to variations in its chemical and biological properties.
tert-Butyl 4-aminobenzoate: Another related compound with different functional groups, used in different applications.
Benzamide derivatives: Various benzamide derivatives with different substituents and functional groups, each with unique properties and applications. The uniqueness of this compound lies in its specific structure, which provides distinct reactivity and applications compared to other similar compounds.
Properties
Molecular Formula |
C11H16N2O |
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Molecular Weight |
192.26 g/mol |
IUPAC Name |
4-amino-3-tert-butylbenzamide |
InChI |
InChI=1S/C11H16N2O/c1-11(2,3)8-6-7(10(13)14)4-5-9(8)12/h4-6H,12H2,1-3H3,(H2,13,14) |
InChI Key |
ZPSDAMGGQFFRSP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C=CC(=C1)C(=O)N)N |
Origin of Product |
United States |
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